Pyridine Regioisomerism: 4-Pyridyl vs. 2-Pyridyl Determines Divergent Target Engagement (ROCK1 vs. EthR)
The pyridine nitrogen position is a decisive molecular switch for target selectivity in this chemotype. Compounds bearing a pyridin-4-yl substituent (as in 896347-88-9) have been co-crystallized with ROCK1 kinase: PDB 4YVC resolves 2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide bound to ROCK1 at 3.2 Å resolution, with key hinge-region hydrogen bonds mediated by the pyridin-4-yl nitrogen [1]. By contrast, the pyridin-2-yl isomer GSK921295A (4-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide) co-crystallizes with the mycobacterial transcriptional repressor EthR (PDB 5MYT, 1.61 Å) and exhibits 74% inhibition at 100 µM with MIC 8.7 µM against M. tuberculosis [2]. No pyridin-4-yl analog has been reported as an EthR inhibitor in the GSK TCAMS dataset, and conversely, no pyridin-2-yl analog has been reported as a ROCK1 inhibitor. The pyridine nitrogen position thus bifurcates this scaffold into at least two pharmacologically non-overlapping target families [1][2].
| Evidence Dimension | Target selectivity determined by pyridine nitrogen regioisomerism |
|---|---|
| Target Compound Data | Pyridin-4-yl (896347-88-9): predicted to engage ROCK1-type kinase hinge region based on PDB 4YVC template (2-fluoro analog co-crystallized with ROCK1) [1] |
| Comparator Or Baseline | Pyridin-2-yl (GSK921295A): EthR inhibition 74% at 100 µM, MIC 8.7 µM vs. M. tuberculosis; PDB 5MYT at 1.61 Å [2] |
| Quantified Difference | Non-overlapping target profiles: pyridin-4-yl scaffold → ROCK1 engagement (no reported EthR activity); pyridin-2-yl scaffold → EthR engagement (no reported ROCK1 activity). Predicted binding site incompatibility between regioisomers. |
| Conditions | PDB 4YVC: ROCK1 X-ray crystallography at 3.2 Å (pyridin-4-yl analog); PDB 5MYT: EthR X-ray crystallography at 1.61 Å (pyridin-2-yl analog); GSK TCAMS whole-cell M. tuberculosis H37Rv MIC assay [1][2] |
Why This Matters
A user seeking ROCK1-relevant chemical matter should select pyridin-4-yl analogs; a user seeking antimycobacterial EthR inhibitors should select pyridin-2-yl analogs—these two regioisomeric series are not functionally interchangeable.
- [1] Green J, Cao J, Bandarage UK, et al. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. J Med Chem. 2015;58(12):5028-5037. PDB 4YVC. View Source
- [2] Mugumbate G, Mendes V, Blaszczyk M, et al. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach. Front Pharmacol. 2017;8:681. Table 2; PDB 5MYT. View Source
